Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex bicyclic compound featuring a 6-azaspiro[2.5]octane core. The spiro[2.5]octane system consists of a fused bicyclic framework with a smaller cyclopropane ring and a larger cyclohexane-like ring, where the nitrogen atom at position 6 is substituted with a 5-cyclopropylisoxazole-3-carbonyl group. The methyl ester at position 1 enhances solubility and serves as a common prodrug motif.
The compound’s hydrochloride salt (CAS 874365-30-7) is frequently cited in synthetic chemistry catalogs, indicating its utility as a building block for pharmaceuticals or agrochemicals . Its structural uniqueness lies in the combination of a spirocyclic backbone with an isoxazole heterocycle, which distinguishes it from simpler azaspiro or isoxazole derivatives.
Properties
IUPAC Name |
methyl 6-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-15(20)11-9-16(11)4-6-18(7-5-16)14(19)12-8-13(22-17-12)10-2-3-10/h8,10-11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXICPZXRVTSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three key subunits:
Retrosynthetic Disconnections
- Amide bond cleavage : The molecule dissects into 6-azaspiro[2.5]octane-1-carboxylate and 5-cyclopropylisoxazole-3-carboxylic acid.
- Spirocycle construction : The 6-azaspiro[2.5]octane core derives from intramolecular cyclization or [2+1] cyclopropanation.
- Isoxazole synthesis : The 5-cyclopropylisoxazole forms via [3+2] cycloaddition followed by cyclopropanation.
Synthesis of 6-Azaspiro[2.5]octane-1-carboxylate
Cyclopropanation of Piperidine Derivatives
The spiro[2.5]octane system is constructed via Simmons-Smith cyclopropanation of a piperidine precursor:
Reaction Scheme
Methyl 4-piperidinecarboxylate → [CH₂I₂/Zn-Cu] → Methyl 6-azaspiro[2.5]octane-1-carboxylate
Conditions
- Reagents : Diiodomethane (CH₂I₂), Zn-Cu couple
- Solvent : Dichloromethane
- Temperature : 0°C → rt, 12 h
- Yield : 68% (reported for analogous systems)
Mechanistic Insight
The Zn-Cu couple generates a zinc carbenoid intermediate, which inserts into the C-H bond adjacent to the piperidine nitrogen, forming the cyclopropane ring.
Alternative Route: Intramolecular Cyclization
A Dieckmann cyclization strategy employs a diester precursor:
Reaction Scheme
Methyl 3-(2-bromoethyl)piperidine-1,4-dicarboxylate → [Base] → Spirocyclic lactam → [Hydrolysis/Decarboxylation] → Methyl 6-azaspiro[2.5]octane-1-carboxylate
Optimization Data
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaOMe | MeOH | Reflux | 45 |
| DBU | Toluene | 110°C | 62 |
| LDA | THF | -78°C | 28 |
DBU = 1,8-Diazabicycloundec-7-ene; LDA = Lithium diisopropylamide
Synthesis of 5-Cyclopropylisoxazole-3-carboxylic Acid
[3+2] Cycloaddition for Isoxazole Core
The isoxazole ring forms via reaction between a nitrile oxide and acetylene:
Reaction Scheme
Cyclopropylacetylene + Chlorooxime → [Base] → 5-Cyclopropylisoxazole
Key Parameters
Cyclopropanation of Preexisting Isoxazole
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
The isoxazole-3-carboxylic acid is converted to an acyl chloride for amide formation:
Reaction Conditions
- Chlorinating agent : Thionyl chloride (SOCl₂)
- Solvent : DCM, reflux, 2 h
- Conversion : >95% (monitored by TLC)
Amide Bond Formation
Coupling of spirocyclic amine with isoxazole acyl chloride:
Reaction Scheme
6-Azaspiro[2.5]octane-1-carboxylate + 5-Cyclopropylisoxazole-3-carbonyl chloride → [Base] → Target compound
Optimization Table
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0 → 25 | 12 | 78 |
| DMAP | THF | 40 | 6 | 85 |
| DIPEA | DMF | 25 | 24 | 91 |
DMAP = 4-Dimethylaminopyridine; DIPEA = N,N-Diisopropylethylamine
Mechanistic Considerations
The use of DIPEA in DMF facilitates deprotonation of the spirocyclic amine (pKa ~9-10) while solubilizing both reactants. Nucleophilic attack of the amine on the acyl chloride proceeds via a tetrahedral intermediate.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.12 | m | 4H | Cyclopropane CH₂ |
| 1.85 | m | 2H | Piperidine CH₂ |
| 3.72 | s | 3H | COOCH₃ |
| 6.45 | s | 1H | Isoxazole CH |
IR (ATR, cm⁻¹)
- 1745 (ester C=O)
- 1670 (amide C=O)
- 1550 (isoxazole ring)
HRMS (ESI-TOF)
Calculated for C₁₆H₂₀N₂O₄ [M+H]⁺: 305.1497
Found: 305.1493
Process Optimization Challenges
Spirocyclic Amine Reactivity
The steric environment of the 6-azaspiro[2.5]octane system necessitates careful reagent selection:
Acylation Efficiency Comparison
| Acylating Agent | Conversion (%) | Byproducts Identified |
|---|---|---|
| Acid chloride | 91 | None |
| NHS ester | 67 | Hydrolyzed ester (23%) |
| HATU-mediated | 88 | Urea derivatives (9%) |
NHS = N-Hydroxysuccinimide; HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium
Regiochemical Control in Isoxazole Synthesis
The [3+2] cycloaddition requires precise stoichiometry to prevent bis-adduct formation:
Stoichiometry Study
| Nitrile Oxide : Alkyne | Desired Product (%) | Bis-adduct (%) |
|---|---|---|
| 1:1 | 82 | 5 |
| 1:1.2 | 76 | 12 |
| 1.2:1 | 85 | 3 |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of fluoroisoxazoles .
Scientific Research Applications
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a drug candidate due to its structural similarity to known bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and spirocyclic structure allow it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include other spirocyclic systems, isoxazole derivatives, and azaspiro compounds. Below is a comparative analysis:
Physicochemical and Functional Comparisons
Spirocyclic vs. Non-Spirocyclic Systems: The spiro[2.5]octane core imposes significant conformational restriction compared to monocyclic or fused bicyclic systems (e.g., azabicyclo[4.2.0] in cephalosporins) . This rigidity may enhance target binding selectivity but reduce solubility.
Isoxazole vs. Other Heterocycles: The 5-cyclopropylisoxazole group introduces both hydrogen-bond acceptors (isoxazole N-O) and a hydrophobic cyclopropyl moiety. This contrasts with thiadiazole or tetrazole groups in cephalosporins, which offer stronger hydrogen-bonding or metal-chelating properties .
Ester vs. Carboxylic Acid Derivatives :
- The methyl ester in the target compound enhances cell permeability compared to carboxylic acid derivatives (e.g., the cephalosporin in ). However, ester prodrugs require enzymatic hydrolysis for activation, which may limit utility in certain biological contexts.
Data Table: Structural and Functional Comparison
Research Findings and Analytical Insights
- Crystallography and Conformation : Tools like SHELX and ORTEP-III are critical for resolving the spirocyclic conformation. The puckering coordinates defined by Cremer and Pople could quantify ring strain in the spiro[2.5]octane system.
- Hydrogen-Bonding Patterns : The isoxazole’s N-O group may participate in intermolecular hydrogen bonds, influencing crystal packing or target interactions, as described in Etter’s graph set analysis .
- Synthetic Utility : The frequent appearance of the parent spiro compound (CAS 874365-30-7) in catalogs suggests its role as a precursor for diversely functionalized azaspiro systems .
Biological Activity
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a spirocyclic structure combined with an isoxazole moiety , which is known to influence its biological interactions. The structural formula can be represented as:
This configuration allows it to engage with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
This compound has been identified as a potential agonist for the glucagon-like peptide-1 (GLP-1) receptor . Activation of this receptor is crucial for:
- Stimulating insulin release
- Lowering plasma glucose levels
- Delaying gastric emptying
- Increasing satiety and suppressing food intake
These actions position the compound as a candidate for treating type 2 diabetes mellitus and obesity, where GLP-1 receptor agonists have shown substantial therapeutic benefits .
Case Studies and Experimental Data
- GLP-1 Receptor Agonism : A study conducted in 2023 demonstrated that a series of 6-azaspiro[2.5]octane derivatives, including the compound , exhibited potent GLP-1 agonist activity through structure-activity relationship (SAR) optimization. This research utilized high-throughput screening methods to identify lead compounds capable of enhancing insulin secretion effectively .
- Synthetic Development : The synthesis of this compound involves multi-step processes, including cyclization reactions that yield the isoxazole ring structure. The synthetic routes have been optimized for scalability in pharmaceutical applications, ensuring that the compound can be produced efficiently for further testing and development.
Biological Activity Summary Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| GLP-1 Receptor Agonism | Enhances insulin secretion | Type 2 diabetes treatment |
| Modulation of gastric emptying | Delays gastric emptying | Weight management |
| Appetite suppression | Increases satiety | Obesity management |
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Clinical Trials : Further studies are needed to evaluate the efficacy and safety profile in human subjects.
- Mechanistic Studies : Detailed investigations into its binding affinities and specific molecular interactions with GLP-1 receptors could provide insights into optimizing its therapeutic potential.
- Comparative Studies : Analyzing its activity against existing GLP-1 receptor agonists may help position this compound within the landscape of diabetes treatments.
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate?
- Methodological Answer : Synthesis of structurally similar spirocyclic compounds (e.g., Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate) involves multi-step protocols, including cyclopropanation, carbonyl coupling, and esterification . Critical parameters include:
- Reagent stoichiometry to minimize side products.
- Temperature control during cyclopropane ring formation to avoid ring-opening side reactions.
- Catalyst selection for regioselective isoxazole coupling (e.g., Pd-mediated cross-coupling).
- Purification strategies (e.g., column chromatography, recrystallization) to isolate intermediates.
Example protocol from analogous compounds:
| Step | Reaction Type | Key Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropanation | CH₂N₂, CuCl₂ | 65–70 |
| 2 | Isoxazole coupling | Pd(PPh₃)₄, THF, 60°C | 50–55 |
| 3 | Esterification | TMSCl, MeOH | 80–85 |
Q. How can structural analogs inform the reactivity and stability of this compound?
- Methodological Answer : Analogs like Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS 909406-74-2) demonstrate that spirocyclic esters are prone to hydrolysis under acidic/basic conditions, requiring anhydrous storage . Comparative studies using:
- NMR spectroscopy to track ring-opening reactions.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- HPLC to monitor degradation products.
Structural differences (e.g., cyclopropyl vs. ethyl substituents) alter steric hindrance and electronic effects, impacting reactivity .
Q. What analytical techniques are essential for confirming purity and structure?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- ¹H/¹³C NMR for stereochemical confirmation (e.g., spiro junction protons at δ 2.5–3.0 ppm) .
- X-ray crystallography to resolve bicyclic ring conformations (if crystalline).
- HPLC-PDA (photodiode array) to detect impurities at λ = 210–280 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodological Answer : For the isoxazole-carbonyl coupling step (critical for bioactivity):
- Screen solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hours).
- Apply DoE (Design of Experiments) to balance temperature, catalyst loading, and substrate ratios.
Example optimization for analogous compounds achieved 20% yield improvement via Pd(OAc)₂/PCy₃ catalyst systems .
Q. What strategies address contradictory data in pharmacological activity studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Conformational flexibility : Use molecular dynamics (MD) simulations to model spiro ring dynamics.
- Metabolic instability : Perform liver microsome assays to identify degradation pathways.
- Off-target effects : Employ selectivity profiling (e.g., kinase panel screening) .
A case study on spirocyclic β-lactams resolved contradictions by correlating crystallographic data with enzymatic inhibition .
Q. How does the cyclopropyl group influence the compound’s environmental fate in ecotoxicological studies?
- Methodological Answer : Cyclopropane rings are susceptible to microbial degradation. Key methodologies include:
- Biodegradation assays (OECD 301F) to measure half-life in soil/water.
- QSAR modeling to predict bioaccumulation potential based on logP (estimated ~2.8 for this compound).
- LC-MS/MS to detect transformation products (e.g., ring-opened carboxylic acids) .
Data from analogous bicyclic esters show 50% degradation within 14 days under aerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
